molecular formula C30H23ClN2O3 B10862999 10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10862999
M. Wt: 495.0 g/mol
InChI Key: KBDGMDGLEHBNTB-UHFFFAOYSA-N
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Description

10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the diazepinone family This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a furyl group, and a phenyl group attached to a hexahydro-dibenzo-diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the diazepinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepinone ring.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the diazepinone core with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the furyl group: This step involves the reaction of the intermediate with a furyl-containing reagent under suitable conditions.

    Introduction of the phenyl group: This step involves the reaction of the intermediate with a phenyl-containing reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and may include varying temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced products, and substitution may yield substituted derivatives.

Scientific Research Applications

10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

    8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound has a similar diazepinone core but lacks the furyl and phenyl groups.

    Benzofuro-1,4-diazepin-2-one derivatives: These compounds have a similar diazepinone core but differ in the substituents attached to the core.

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique properties and activities compared to other similar compounds .

Properties

Molecular Formula

C30H23ClN2O3

Molecular Weight

495.0 g/mol

IUPAC Name

5-(4-chlorobenzoyl)-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H23ClN2O3/c31-22-14-12-20(13-15-22)30(35)33-25-10-5-4-9-23(25)32-24-17-21(27-11-6-16-36-27)18-26(34)28(24)29(33)19-7-2-1-3-8-19/h1-16,21,29,32H,17-18H2

InChI Key

KBDGMDGLEHBNTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C6=CC=CO6

Origin of Product

United States

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